11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the dimethyl and methylpropanoyl groups: These groups can be introduced through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 1-(4-tert-butylphenyl)-2-methylpropan-1-one
Uniqueness
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H36N2O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H36N2O2/c1-18(2)27(33)31-23-11-9-8-10-21(23)30-22-16-29(6,7)17-24(32)25(22)26(31)19-12-14-20(15-13-19)28(3,4)5/h8-15,18,26,30H,16-17H2,1-7H3 |
InChI Key |
VFTKHMOCXQDQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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